3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The bicyclo[1.1.1]pentane framework is characterized by a highly strained ring system, making it an interesting subject for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine can be achieved through various methods. One common approach involves the carbene insertion into the central bond of bicyclo[1.1.0]butane . Another method includes radical or nucleophilic addition across the central bond of [1.1.1]propellane . These methods are practical and scalable, allowing for the efficient production of the bicyclo[1.1.1]pentane framework.
Industrial Production Methods: Industrial production of this compound typically involves the optimization of these synthetic routes to ensure high yield and purity. The use of metal-free homolytic aromatic alkylation of benzene has also been reported as an efficient method for synthesizing related compounds .
Chemical Reactions Analysis
Types of Reactions: 3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The strained ring system of the bicyclo[1.1.1]pentane framework makes it particularly reactive towards radical reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include tert-butyl lithium, sec-butyl lithium, and various nucleophiles . These reactions are typically carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure the stability of the intermediates and products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with boronic esters can lead to the formation of substituted bicyclo[1.1.1]pentane derivatives .
Scientific Research Applications
3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules . In biology and medicine, it serves as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . This makes it valuable in drug discovery and development, as it can enhance the solubility, potency, and metabolic stability of lead compounds . Additionally, it is used in materials science for the development of molecular rods, rotors, and supramolecular linker units .
Mechanism of Action
The mechanism of action of 3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The unique three-dimensional structure of the bicyclo[1.1.1]pentane framework allows it to fit into binding sites that are not accessible to planar molecules . This can lead to enhanced binding affinity and selectivity for certain targets, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
3-Butan-2-ylbicyclo[1.1.1]pentan-1-amine can be compared with other similar compounds, such as cubanes and higher bicycloalkanes . These compounds share the characteristic of having highly strained ring systems, but the bicyclo[1.1.1]pentane framework is unique in its ability to add three-dimensional character and saturation to molecules . This makes it particularly valuable as a bioisostere in drug discovery .
List of Similar Compounds:- Cubanes
- Higher bicycloalkanes
- 3-Phenylbicyclo[1.1.1]pentan-1-amine
- 1-Azabicyclo[1.1.0]butane
Properties
IUPAC Name |
3-butan-2-ylbicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-3-7(2)8-4-9(10,5-8)6-8/h7H,3-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGDYMYKQGPTEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C12CC(C1)(C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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